Lobeline, (+)-

概要

説明

準備方法

化学反応の分析

ロベリンは、次のようなさまざまな化学反応を受けます。

酸化: ロベリンは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、ロベリンをその還元形に変換できます。

置換: ロベリンは、官能基が他の基に置換される置換反応を受けることができます。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、特定の触媒などがあります。

科学研究への応用

ロベリンは、その潜在的な治療用途について広く研究されてきました。 うつ病、アルツハイマー病、パーキンソン病などの精神的依存症や神経系疾患の治療薬として有望視されています . さらに、ロベリンは、アンフェタミン、コカイン、アルコールなどの薬物依存症の治療への使用について調査されています . また、ドーパミンニューロンを保護し、パーキンソン病の症状を軽減する可能性についても研究されています .

科学的研究の応用

Lobeline has been extensively studied for its potential therapeutic applications. It has shown promise as a therapeutic drug for mental addiction and nervous system disorders, such as depression, Alzheimer’s disease, and Parkinson’s disease . Additionally, lobeline has been investigated for its use in treating drug addictions, including addiction to amphetamines, cocaine, and alcohol . It has also been studied for its potential to protect dopaminergic neurons and alleviate the symptoms of Parkinson’s disease .

作用機序

ロベリンは、ニコチン誘発ドーパミン放出を阻害し、ニューロン性ニコチン受容体のサブタイプに結合することでその効果を発揮します . アルファ3ベータ2およびアルファ4ベータ2の両方のニューロン性ニコチン受容体のサブタイプにおいて、強力なアンタゴニストとして作用します . ロベリンは、シナプス前終末からドーパミンを放出しませんが、神経内的にドーパミン代謝を誘導します . その主な機序は、シナプス前終末内の小胞性モノアミン輸送体上のテトラベナジン結合部位との相互作用を通じて、ドーパミン取り込みを阻害し、貯蔵小胞からのドーパミン放出を促進することです .

類似の化合物との比較

ロベリンは、ニコチン性コリン作動性受容体に対する作用が似ていることから、しばしばニコチンと比較されますが、ニコチンほど強力ではありません . その他の類似の化合物には以下が含まれます。

類似化合物との比較

Lobeline is often compared to nicotine due to its similar actions on nicotinic cholinergic receptors, although it is less potent . Other similar compounds include:

Lobelane: A minor alkaloid found in the same plants as lobeline, with similar biological effects but different relative affinities to vesicular monoamine transporter and other proteins.

Sedamine: An alkaloid found in plants of the genus Sedum, known to inhibit pea seedlings amine oxidase. Lobeline’s uniqueness lies in its multiple mechanisms of action, including its ability to inhibit dopamine uptake and promote dopamine release, making it a promising candidate for treating various neurological and psychiatric disorders.

生物活性

Lobeline, a piperidine alkaloid derived from the Lobelia species, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an extensive overview of lobeline's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Lobeline

Lobeline is primarily extracted from the plant Lobelia inflata and has been studied for its effects on the central nervous system (CNS), including anxiolytic and antidepressant properties. Its molecular structure allows it to interact with various neurotransmitter systems, making it a candidate for treating several neurological disorders.

- N-Methyl-D-Aspartate Receptor (NMDAR) Modulation :

- Dopaminergic System Interaction :

- Anticonvulsant Properties :

- Cholinesterase Inhibition :

Table 1: Summary of Biological Activities of Lobeline

Case Studies

- Neuroprotective Effects in Parkinson's Disease :

- Anticonvulsant Activity :

-

Cholinergic Modulation :

- In a recent study, lobeline was identified as a cholinesterase inhibitor, showing promise for cognitive enhancement in models relevant to Alzheimer's disease. This research underscores the potential for lobeline as a lead compound for developing new therapeutic strategies against neurodegenerative disorders .

特性

Key on ui mechanism of action |

Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration. |

|---|---|

CAS番号 |

246018-80-4 |

分子式 |

C22H27NO2 |

分子量 |

337.5 g/mol |

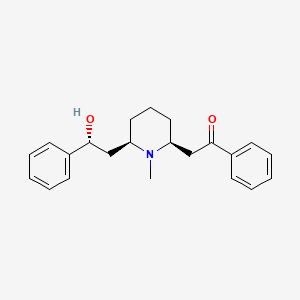

IUPAC名 |

2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone |

InChI |

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1 |

InChIキー |

MXYUKLILVYORSK-QHAWAJNXSA-N |

SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |

異性体SMILES |

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O |

正規SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |

外観 |

Solid powder |

Key on ui other cas no. |

246018-80-4 90-69-7 |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lobeline Lobeline Sulfate Smokeless Sulfate, Lobeline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。